(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c1-28(25,26)20-12-16-7-8-17(13-20)23(16)21(24)14-3-2-4-19(11-14)27-18-9-5-15(22)6-10-18/h2-6,9-11,16-17,20H,7-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYCLMIOVZKTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can be achieved through a multistep synthetic route involving several key reactions:
Formation of the fluorophenoxyphenyl moiety: The initial step involves the nucleophilic substitution reaction between 4-fluorophenol and an appropriate phenyl halide to form the 4-fluorophenoxyphenyl intermediate.
Preparation of the azabicyclo[3.2.1]octane system: This step includes the synthesis of the azabicyclo[3.2.1]octane ring system through a series of cyclization and substitution reactions starting from suitable amine precursors.
Coupling reactions: The final coupling of the 4-fluorophenoxyphenyl intermediate with the azabicyclo[3.2.1]octane system involves the use of coupling reagents, such as carbodiimides, to form the desired methanone linkage.
Industrial Production Methods
For industrial-scale production, the synthesis would typically involve optimizing the reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry techniques and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can undergo various types of chemical reactions, including:
Oxidation: The compound can be subjected to oxidation reactions, where reagents such as peroxides or oxygen can convert certain functional groups within the molecule to higher oxidation states.
Reduction: Reduction reactions involving reagents like hydrogen gas or metal hydrides can reduce certain functionalities, potentially altering the compound's biological activity.
Substitution: The molecule can participate in nucleophilic or electrophilic substitution reactions, where certain substituents can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an appropriate solvent can facilitate these reactions.
Substitution: Reagents such as alkyl halides, nitrates, or sulfonates can be used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products from these reactions will depend on the specific functional groups targeted and the conditions employed. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop innovative synthetic methodologies.
Biology
The compound may exhibit bioactivity, making it a valuable candidate for studying biochemical pathways and interactions. Its potential as a ligand for receptor binding or enzyme inhibition can be explored in various biological assays.
Medicine
The unique structural features of this compound could make it a promising candidate for drug development. Its ability to interact with specific biological targets may lead to the discovery of new therapeutic agents for treating diseases.
Industry
In industry, this compound can be utilized in the production of specialized materials, such as advanced polymers or catalysts. Its unique reactivity and stability under various conditions make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound's unique structural features enable it to fit into the active sites of these targets, modulating their activity and resulting in various biological effects.
Molecular Targets and Pathways
Receptors: The compound may bind to certain receptors, altering their conformation and signaling pathways.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic processes.
Nucleic acids: The compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Compared to other similar compounds, "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" stands out due to its unique combination of structural features and reactivity.
List of Similar Compounds
(3-(4-chlorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(3-(4-bromophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(3-(4-iodophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
These compounds share similar core structures but differ in the substituents on the phenyl rings, which can significantly impact their chemical reactivity and biological activity.
This detailed analysis provides a comprehensive overview of the compound "this compound," highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Biological Activity
The compound (3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone , identified by CAS Number 1704632-68-7 , is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22FNO4S
- Molecular Weight : 403.5 g/mol
- Structure : The compound features a bicyclic structure which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Interaction : The compound is thought to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and clearance in the body .
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological effects of this compound:
Antibacterial Activity
Research indicates that derivatives of azabicyclo compounds exhibit significant antibacterial properties. A study focusing on similar structures demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly in modulating dopamine and serotonin pathways. Research has indicated that related compounds can influence behavioral outcomes in animal models, hinting at possible therapeutic uses in treating depression and anxiety disorders.
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial efficacy of structurally similar azabicyclo compounds. Results showed substantial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective doses for clinical consideration .
- Neuropharmacological Assessment : In a behavioral study using rodent models, compounds structurally related to this compound were administered to assess changes in anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential as an anxiolytic agent.
Comparative Data Table
| Property | **this compound | Related Compounds |
|---|---|---|
| Molecular Weight | 403.5 g/mol | Varies |
| Antibacterial Activity (MIC) | Effective against Gram-positive bacteria (specific MIC values vary by strain) | Similar compounds show comparable activity |
| Neuropharmacological Effects | Modulates neurotransmitter systems; reduces anxiety-like behavior in models | Related structures demonstrate similar effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how can yield and purity be improved?
- Methodological Answer :
- Step 1 : Use a multi-step approach starting with the azabicyclo[3.2.1]octane core. Introduce the methylsulfonyl group early via nucleophilic substitution under basic conditions (e.g., NaH/DMF) .
- Step 2 : Couple the fluorophenoxy-phenylmethanone moiety using Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) or Ullmann-type reactions .
- Step 3 : Optimize cyclization steps with high-pressure reactors (e.g., 10–15 bar) to enhance ring closure efficiency .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (MeOH/H₂O) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, particularly the (1R,5S) stereochemistry, using single-crystal diffraction (e.g., synchrotron radiation for high-resolution data) .
- NMR Spectroscopy : Analyze H-H COSY and NOESY to confirm spatial proximity of protons in the bicyclic core and fluorophenoxy group .
- Mass Spectrometry : Use HRMS (ESI+) to validate molecular formula (e.g., [M+H] ion) and detect synthetic byproducts .
Q. How can preliminary pharmacological activity be assessed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Screen against target receptors (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization .
- Evaluate enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) .
- Cell-Based Models : Test cytotoxicity (MTT assay) and functional activity (e.g., cAMP modulation) in HEK293 or CHO cells transfected with target receptors .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with target proteins (e.g., docking into GPCR active sites) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in putative binding regions of the target protein to identify critical residues .
- Cryo-EM/X-ray Co-crystallization : Determine high-resolution structures of the compound bound to its target .
Q. How can metabolic stability and potential metabolites be characterized?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor depletion via LC-MS/MS .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Inhibition Assays : Test against CYP3A4, 2D6, etc., using fluorescent probes to assess drug-drug interaction risks .
Q. How should conflicting data on biological activity across studies be addressed?
- Methodological Answer :
- Comparative Assays : Re-test the compound in parallel with reference standards under identical conditions (e.g., buffer pH, cell passage number) .
- Structural Analogs : Synthesize derivatives (e.g., varying fluorophenoxy substituents) to isolate structure-activity relationships (SAR) .
- Batch Analysis : Verify compound purity and stereochemical consistency (e.g., chiral HPLC) to rule out batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
